Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is a complex organic compound that belongs to the class of benzofurazan derivatives. Benzofurazan compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing groups, while reduction may produce simpler benzofurazan compounds .
Scientific Research Applications
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofurazan derivatives such as:
- Benzofurazan-4-carbohydrazide
- Benzofurazan-5-carboxylic acid
- Benzofurazan-7-carbohydrazide
Uniqueness
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other benzofurazan derivatives .
Properties
Molecular Formula |
C15H9F3N4O3 |
---|---|
Molecular Weight |
350.25 g/mol |
IUPAC Name |
N'-[3-(trifluoromethyl)benzoyl]-2,1,3-benzoxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)10-3-1-2-8(6-10)13(23)19-20-14(24)9-4-5-11-12(7-9)22-25-21-11/h1-7H,(H,19,23)(H,20,24) |
InChI Key |
VKPUKPCJDQBYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.